molecular formula C7H9NO2 B12672684 2-Hydroxymethylphenylhydroxylamine CAS No. 41882-63-7

2-Hydroxymethylphenylhydroxylamine

Cat. No.: B12672684
CAS No.: 41882-63-7
M. Wt: 139.15 g/mol
InChI Key: UDAWCALWUXUMQS-UHFFFAOYSA-N
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Description

2-Hydroxymethylphenylhydroxylamine is an organic compound with the molecular formula C7H9NO2. It is a derivative of hydroxylamine, featuring a hydroxymethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylphenylhydroxylamine typically involves the reaction of hydroxylamine with benzaldehyde derivatives. One common method is the reduction of nitrobenzyl alcohol using catalytic hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethylphenylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxymethylphenylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxymethylphenylhydroxylamine involves its interaction with various molecular targets. It can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and as an antioxidant. The compound can also form complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

    Hydroxylamine: Shares the hydroxylamine functional group but lacks the phenyl and hydroxymethyl groups.

    Phenylhydroxylamine: Similar structure but without the hydroxymethyl group.

    Hydroxymethylphenylamine: Lacks the hydroxylamine group.

Uniqueness: 2-Hydroxymethylphenylhydroxylamine is unique due to the presence of both hydroxylamine and hydroxymethyl groups attached to a phenyl ring. This combination imparts distinct chemical properties, making it versatile for various applications .

Properties

CAS No.

41882-63-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

[2-(hydroxyamino)phenyl]methanol

InChI

InChI=1S/C7H9NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-4,8-10H,5H2

InChI Key

UDAWCALWUXUMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NO

Origin of Product

United States

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